Cas no 1226201-96-2 (2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene)

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene 化学的及び物理的性質
名前と識別子
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- 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene
- 1226201-96-2
- EN300-1845014
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- インチ: 1S/C12H15NO2/c1-9-5-6-11(15-4)10(7-9)12(2,3)13-8-14/h5-7H,1-4H3
- InChIKey: WQOMXGMSVLUUDU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C)=CC=1C(C)(C)N=C=O
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.7Ų
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845014-1.0g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1845014-0.5g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1845014-5g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1845014-0.1g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1845014-0.25g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1845014-0.05g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1845014-5.0g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1845014-1g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1845014-10g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1845014-2.5g |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene |
1226201-96-2 | 2.5g |
$1931.0 | 2023-09-19 |
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzeneに関する追加情報
Introduction to 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene (CAS No. 1226201-96-2) and Its Applications in Modern Chemical Biology
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1226201-96-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of isocyanate-functionalized aromatic derivatives, which are widely explored for their potential applications in drug discovery, material science, and polymer chemistry. The presence of both an isocyanate group and a methoxy-substituted benzene ring endows this molecule with distinctive reactivity, making it a valuable intermediate in synthetic chemistry.
The isocyanate group (–NCO) in 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene is a highly reactive moiety that participates in various chemical transformations, including condensation reactions with amines to form ureas, addition reactions with alcohols to yield carbamates, and polymerization reactions to create polyurethane-like materials. These reactions are fundamental in the synthesis of bioactive molecules and advanced polymers. The methoxy (–OCH₃) and methyl (–CH₃) substituents on the benzene ring further modulate the electronic properties and steric environment of the molecule, influencing its interactions with biological targets.
In recent years, the pharmaceutical industry has shown increasing interest in isocyanate-containing compounds due to their role as key intermediates in the synthesis of novel therapeutic agents. For instance, derivatives of isocyanates have been investigated for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The structural motif of 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene aligns well with these trends, as it offers a versatile platform for further functionalization to develop lead compounds with desired pharmacological properties.
One of the most compelling aspects of this compound is its utility in polymer chemistry. The isocyanate functionality allows for the formation of covalent bonds with hydroxyl or amine groups, enabling the creation of cross-linked networks or block copolymers. Such materials are employed in various applications, including adhesives, coatings, and hydrogels. Moreover, recent advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing isocyanates, which could enhance the environmental footprint of processes involving 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene.
The synthetic pathways for preparing 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene have been optimized to ensure high yields and purity. Common methods involve the reaction of propargyl halides with phosgene or its equivalents under controlled conditions, followed by methylation and methoxylation steps. However, alternative approaches using catalytic systems or biocatalysts are being explored to reduce hazardous byproducts and improve atom economy. These innovations reflect the broader shift toward greener synthetic methodologies in chemical research.
From a biological perspective, the interactions between isocyanatoalkyl aromatic compounds and biological macromolecules have been extensively studied. The isocyanate group can engage in hydrogen bonding or form coordination complexes with metal ions, which are crucial for enzyme catalysis and signal transduction. Additionally, the aromatic ring system provides a scaffold that can mimic natural ligands recognized by biological targets. This duality has led to the development of probes for biochemical assays and tools for drug discovery.
Recent research has highlighted the potential of 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene as a building block for small molecules that interact with protein-protein interfaces. By strategically designing derivatives with optimized steric hindrance and electronic properties, researchers aim to disrupt pathological protein interactions implicated in diseases such as cancer and neurodegeneration. The compound’s ability to undergo selective modifications makes it an attractive candidate for generating libraries of diverse molecular structures for high-throughput screening.
The material science applications of this compound are equally fascinating. Polyurethanes derived from isocyanates exhibit tunable mechanical properties, making them suitable for use in biomedical devices such as implantable scaffolds or drug delivery systems. The methoxy and methyl groups contribute to hydrophobicity or hydrophilicity depending on their orientation relative to biological environments, which can be exploited to design smart materials that respond to external stimuli.
In conclusion, 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-methylbenzene (CAS No. 1226201-96-2) represents a multifaceted compound with significant potential across multiple domains of chemical biology and material science. Its unique structural features enable diverse synthetic transformations and biological interactions, positioning it as a cornerstone material for innovation in drug discovery and advanced materials development. As research continues to uncover new applications for this molecule, future studies will likely expand its utility even further into uncharted territories.
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